molecular formula C9H6ClN3O3 B3005126 N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide CAS No. 544669-15-0

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

Cat. No. B3005126
CAS RN: 544669-15-0
M. Wt: 239.62
InChI Key: FWTFYRRCXSMWIS-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another similar compound is “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide” with a molecular weight of 290.7 .


Molecular Structure Analysis

The molecular structure of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” has a linear formula of C11H13ClN2O3 . Another similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular formula of C14H11ClN2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” are not well-documented . A similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular weight of 290.7 .

Scientific Research Applications

Antimicrobial Properties

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have significant antimicrobial properties . In a study, seventeen adamantane derivatives were synthesized and tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . Four derivatives showed the highest antibacterial potential .

Antibacterial Activity

This compound has been found to have potent antibacterial activity. Schiff bases numbered as 9 substituted with 4-nitrophenyl and 14 with 3-nitrophenyl moiety as well as hydrazide 19 also inhibited growth of all Gram-negative bacterial strains .

Antifungal Activity

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have antifungal activity. It was found to be effective against fungi from Candida spp .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies. The cytotoxicity for three derivatives was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .

Halogen Bonding Studies

“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been used in studies related to halogen bonding . In X-ray single crystal structures of the racemic and optically pure N-C axially chiral quinazoline-4-thiones, different types of intermolecular halogen bonds (C=S⋯X) are formed .

Drug Modification

The compound has been used in the modification of the anticestodal drug Niclosamide (Phenasal) . Reactions of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance of the drug Niclosamide (Phenasal), with higher amines (dodecan-1-amine, hexadecan-1-amine) and 1-(2-aminoethyl)-piperazine lead to the formation of the corresponding water-soluble ammonium salts with retention of pharmacophoric groups responsible for the drug’s activity .

Safety And Hazards

The safety data sheet for a similar compound, “2-Chloro-5-nitrophenyl Isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTFYRRCXSMWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

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